![molecular formula C18H17NO3 B277631 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277631.png)
3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indolin-2-ones. It is a synthetic compound that has been widely studied for its potential application in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for use in various fields of research.
Wirkmechanismus
The mechanism of action of 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The compound has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory effects by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been found to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, the compound has been found to exhibit anticancer effects by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for use in experiments. Additionally, the compound has been extensively studied, and its biological activities have been well characterized. However, one limitation of the compound is that its mechanism of action is not fully understood, which may limit its potential use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease. Another potential direction is to investigate its potential use in the development of new anticancer therapies. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify potential new targets for its use in various fields of research.
In conclusion, 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been extensively studied for its potential application in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for use in various fields of research. While there are still several unanswered questions about the compound's mechanism of action, its potential use in the development of new therapies for various diseases makes it an exciting area of research for the future.
Synthesemethoden
The synthesis of 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can be achieved through several methods. One of the most common methods involves the reaction of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a series of reactions to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential application in scientific research. It has been found to exhibit a range of biological activities that make it a promising candidate for use in various fields of research. The compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have potential use in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
Molekularformel |
C18H17NO3 |
|---|---|
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C18H17NO3/c1-11-7-8-12(2)13(9-11)16(20)10-18(22)14-5-3-4-6-15(14)19-17(18)21/h3-9,22H,10H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
UEFGIGAEUWKEDU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC2(C3=CC=CC=C3NC2=O)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC2(C3=CC=CC=C3NC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



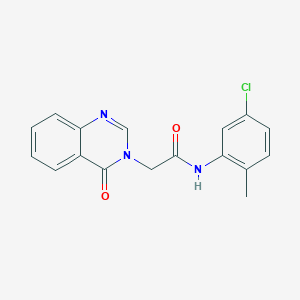





![N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide](/img/structure/B277562.png)
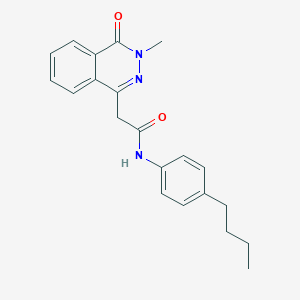
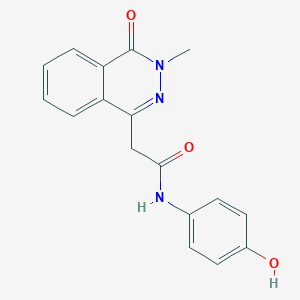
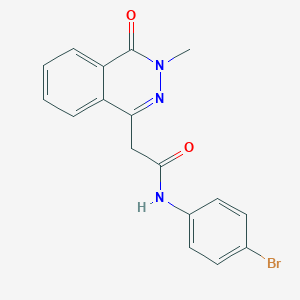
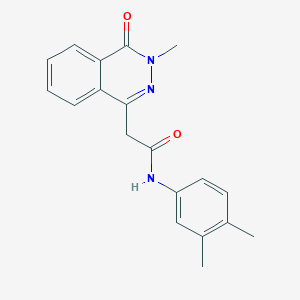
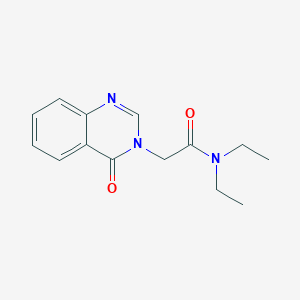
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277581.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277582.png)